Cas no 1707682-85-6 (Difluoro-piperidin-3-yl-acetic acid ethyl ester)

Difluoro-piperidin-3-yl-acetic acid ethyl ester is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of two fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The ethyl ester group improves solubility in organic solvents, facilitating further synthetic modifications. This compound’s rigid piperidine scaffold offers stereochemical control, which is advantageous in designing bioactive molecules. Its structural features make it suitable for probing enzyme interactions or developing novel therapeutics. Careful handling is recommended due to its reactive ester functionality. Analytical data (NMR, MS) should confirm purity before use in sensitive applications.
Difluoro-piperidin-3-yl-acetic acid ethyl ester structure
1707682-85-6 structure
Product Name:Difluoro-piperidin-3-yl-acetic acid ethyl ester
CAS No:1707682-85-6
MF:C9H15F2NO2
MW:207.217709779739
CID:6564121
Update Time:2025-11-01

Difluoro-piperidin-3-yl-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Difluoro-piperidin-3-yl-acetic acid ethyl ester
    • 3-Piperidineacetic acid, α,α-difluoro-, ethyl ester
    • Inchi: 1S/C9H15F2NO2/c1-2-14-8(13)9(10,11)7-4-3-5-12-6-7/h7,12H,2-6H2,1H3
    • InChI Key: KBJDIDKGPLYXQU-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(F)(F)C1CCCNC1

Experimental Properties

  • Density: 1.131±0.06 g/cm3(Predicted)
  • Boiling Point: 240.1±25.0 °C(Predicted)
  • pka: 9.24±0.10(Predicted)

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Additional information on Difluoro-piperidin-3-yl-acetic acid ethyl ester

Difluoro-piperidin-3-yl-acetic acid ethyl ester (CAS No. 1707682-85-6): A Key Intermediate in Modern Pharmaceutical Synthesis

The compound Difluoro-piperidin-3-yl-acetic acid ethyl ester, identified by the CAS number 1707682-85-6, represents a significant intermediate in the realm of pharmaceutical synthesis. This molecule, featuring a piperidine ring substituted with difluoro and acetic acid ethyl ester functional groups, has garnered attention due to its versatile applications in drug development. The unique structural properties of this compound make it a valuable building block for synthesizing various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.

In recent years, the demand for innovative therapeutic agents has driven extensive research into novel heterocyclic compounds. The Difluoro-piperidin-3-yl-acetic acid ethyl ester stands out as a compound of interest due to its ability to serve as a precursor in the synthesis of small-molecule drugs. Its molecular framework, characterized by the presence of fluorine atoms and an ester group, contributes to enhanced metabolic stability and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of this compound is its role in the development of central nervous system (CNS) therapeutics. Piperidine derivatives are well-known for their potential in modulating neurotransmitter systems, making them attractive candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases. The introduction of fluorine atoms into the piperidine ring further enhances the compound's pharmacological profile by improving its binding affinity and selectivity. This modification has been shown to increase the compound's interaction with specific receptors, thereby potentially leading to more effective treatments with fewer side effects.

Moreover, the Difluoro-piperidin-3-yl-acetic acid ethyl ester has found utility in the synthesis of anti-inflammatory agents. Inflammatory processes are implicated in a wide range of diseases, including arthritis, autoimmune disorders, and even certain types of cancer. By serving as a key intermediate, this compound enables the creation of novel molecules that can selectively inhibit inflammatory pathways without causing systemic toxicity. Recent studies have highlighted its potential in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced gastrointestinal side effects.

The ester functionality in the molecule also plays a crucial role in its chemical reactivity. Ester groups are known to be versatile handles for further functionalization, allowing chemists to modify the compound's properties as needed for specific applications. This flexibility has made Difluoro-piperidin-3-yl-acetic acid ethyl ester a preferred choice for medicinal chemists engaged in structure-activity relationship (SAR) studies. By systematically altering the ester group or other substituents, researchers can explore different pharmacological profiles and optimize drug candidates for clinical use.

Recent advancements in synthetic chemistry have further expanded the applications of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis routes for complex piperidine derivatives. These methods have not only improved yield but also allowed for greater control over regioselectivity and stereoselectivity during synthesis. As a result, pharmaceutical companies are increasingly incorporating Difluoro-piperidin-3-yl-acetic acid ethyl ester into their drug discovery pipelines.

The safety profile of Difluoro-piperidin-3-yl-acetic acid ethyl ester is another critical consideration in its adoption by the pharmaceutical industry. Extensive preclinical studies have been conducted to evaluate its toxicity and potential side effects. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal evidence of acute or chronic toxicity. However, as with any chemical entity used in drug development, continued monitoring and evaluation are essential to ensure long-term safety.

In conclusion, the Difluoro-piperidin-3-yl-acetic acid ethyl ester (CAS No. 1707682-85-6) is a multifaceted intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthesizing novel therapeutics targeting neurological and inflammatory disorders. As research progresses and new synthetic methodologies emerge, the role of this compound is expected to expand further, contributing to advancements in drug discovery and patient care.

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